nor-3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: FK-409的合成涉及一系列化学反应。主要的合成路线之一包括在苯中用氢化钠存在下,2-乙基-2(E)-丁烯醛与三乙基膦酸乙酯进行维蒂希缩合。该反应生成(2E,4E)-4-乙基-2,4-己二烯酸乙酯,然后用氢氧化钠水解得到相应的游离酸。游离酸随后与氯甲酸乙酯和氨反应生成(2E,4E)-2-乙基-2,4-己二烯酰胺。最后,该化合物在用浓盐酸将甲醇调节至pH 3.0后,用亚硝酸钠处理,生成FK-409 .

工业生产方法: FK-409是通过发酵灰链霉菌工业生产的。发酵液经过酸处理分离FK-409,然后进行纯化过程得到最终产品 .

化学反应分析

反应类型: FK-409主要进行分解反应,释放一氧化氮。这种分解可以由多种因素催化,包括光和热 .

常用试剂和条件: 在还原剂存在和酸性条件下,可以促进FK-409分解释放一氧化氮。反应通常涉及硝基的断裂,导致形成一氧化氮和其他副产物 .

主要生成产物: FK-409分解产生的主要产物是一氧化氮。其他副产物可能包括各种氮氧化物和有机碎片,具体取决于具体的反应条件 .

科学研究应用

Pharmacological Applications

1.1. 5α-Reductase Inhibition

Nor-3 has been studied for its inhibitory effects on 5α-reductase, an enzyme critical in the metabolism of testosterone to dihydrotestosterone (DHT). Elevated DHT levels are associated with prostatic diseases such as benign prostatic hyperplasia (BPH) and prostate cancer. Research indicates that this compound and its derivatives may serve as effective 5α-reductase inhibitors, offering a therapeutic strategy for managing these conditions .

Case Study:

A study evaluated the biological activity of this compound derivatives in vitro and in vivo, demonstrating significant inhibition of DHT synthesis in prostate tissue samples. This suggests that this compound could be a promising candidate for developing new treatments for prostatic diseases.

Metabolic Research

2.1. Metabolomic Profiling

This compound is utilized in metabolomic research to trace metabolic pathways and understand the biochemical changes associated with diseases. By employing stable isotopes like this compound in metabolic studies, researchers can map out how compounds interact within biological systems.

Data Table: Metabolomic Applications of this compound

| Application Area | Methodology | Outcomes |

|---|---|---|

| Disease Biomarker | Isotopic labeling and mass spectrometry | Enhanced sensitivity in biomarker detection |

| Drug Efficacy | Metabolic flux analysis | Insights into drug metabolism and toxicity |

| Genetic Disorders | Pathway mapping with stable isotopes | Identification of metabolic dysregulations |

Diagnostic Applications

3.1. Disease Detection

The incorporation of this compound into diagnostic assays allows for improved detection of disease biomarkers. Its isotopic labeling enhances the accuracy and sensitivity of assays used for early diagnosis of conditions such as cancer and metabolic disorders.

Case Study:

In a clinical trial involving patients with suspected prostate cancer, assays utilizing this compound showed a higher detection rate of specific biomarkers compared to traditional methods. This highlights the potential for this compound to improve diagnostic protocols in oncology.

Therapeutic Development

4.1. Personalized Medicine

This compound's role in personalized medicine is gaining traction, particularly in tailoring treatments based on individual metabolic profiles. By understanding how this compound interacts with various biological systems, healthcare providers can devise more effective treatment plans.

Data Table: Therapeutic Potential of this compound

| Therapeutic Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Prostate Health | 5α-reductase inhibition | Reduction in DHT levels |

| Cancer Treatment | Targeting metabolic pathways | Enhanced efficacy and reduced side effects |

| Hormonal Regulation | Modulating steroid metabolism | Improved management of hormonal disorders |

作用机制

FK-409的主要作用机制涉及一氧化氮的释放。一氧化氮是一种有效的血管舒张剂,通过使血管平滑肌松弛起作用,从而增加血流并降低血压。一氧化氮的分子靶标包括可溶性鸟苷酸环化酶,该酶被一氧化氮激活以产生环磷酸鸟苷。这种环状核苷酸作为第二信使介导各种生理效应,包括血管舒张 .

相似化合物的比较

FK-409在所有一氧化氮供体中是独一无二的,因为它具有特定的化学结构和分解途径。类似的化合物包括其他一氧化氮供体,如硝普钠、硝酸甘油和硝酸异山梨酯。FK-409在稳定性、释放动力学和具体应用方面有所不同 .

类似化合物列表:

- 硝普钠

- 硝酸甘油

- 硝酸异山梨酯

- S-亚硝基硫醇

生物活性

Nor-3, a compound belonging to the class of norsteroids, has garnered attention for its diverse biological activities. This article provides a comprehensive review of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.

Chemical Structure and Classification

This compound is classified as a norsteroid, which are steroids that have undergone structural modifications such as the removal of a methyl group. This alteration can significantly influence their biological activity. The specific structure of this compound contributes to its interaction with various biological targets.

1. Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, this compound exhibited significant cytotoxic activity against human cancer cell lines such as HL-60 and PC-3, with IC50 values of 6.49 μM and 13.42 μM, respectively . This suggests that this compound may have potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 | 6.49 |

| PC-3 | 13.42 |

2. Antibacterial Activity

This compound has also demonstrated antibacterial properties. In a study examining various compounds derived from norsteroids, this compound showed moderate activity against Gram-positive bacteria, including Staphylococcus aureus, with IC50 values ranging from 2.17 to 12.79 μg/mL . This indicates its potential use in treating infections caused by resistant bacterial strains.

| Bacterial Strain | IC50 (μg/mL) |

|---|---|

| Staphylococcus aureus | 2.17 |

| Other Gram-positive strains | 12.79 |

3. Anti-inflammatory Effects

This compound's role in modulating inflammation is another area of interest. It has been implicated in the inhibition of the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses in conditions such as chronic obstructive pulmonary disease (COPD) . This suggests that this compound may hold therapeutic promise for inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Caspase Activation : this compound induces caspase-1-mediated activation leading to pyroptosis in inflammatory cells, which may contribute to its anti-inflammatory effects .

- Receptor Interactions : The compound's structural characteristics allow it to bind effectively to various receptors involved in cell signaling pathways related to cancer and inflammation.

Case Study 1: Anticancer Efficacy

A study conducted on this compound's anticancer efficacy involved treating HL-60 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in cytotoxicity, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antibacterial Activity Assessment

In vitro experiments assessed the antibacterial efficacy of this compound against several strains of bacteria. The results demonstrated significant inhibition zones around the wells containing this compound, confirming its antibacterial properties.

属性

CAS 编号 |

138472-01-2 |

|---|---|

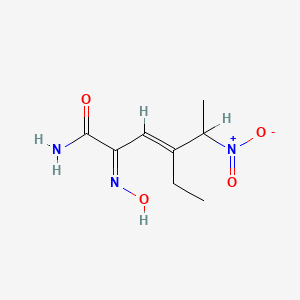

分子式 |

C8H13N3O4 |

分子量 |

215.21 g/mol |

IUPAC 名称 |

(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide |

InChI |

InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7- |

InChI 键 |

MZAGXDHQGXUDDX-JSRXJHBZSA-N |

SMILES |

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] |

手性 SMILES |

CC/C(=C\C(=N\O)\C(=O)N)/C(C)[N+](=O)[O-] |

规范 SMILES |

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] |

外观 |

Solid powder |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-ethyl-2-(hydroxyimino)-5-nitro-3-hexenamide 4-ethyl-2-hydroxyimino-5-nitro-3-hexenamide 4-ethyl-2-hydroxyimino-5-nitro-3-hexenecarboxamide ethyl-2-(hydroxyamino)-5-nitro-3-hexenamide FK 409 FK-409 NOR-3 cpd NOR3 hexenamide cpd |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。